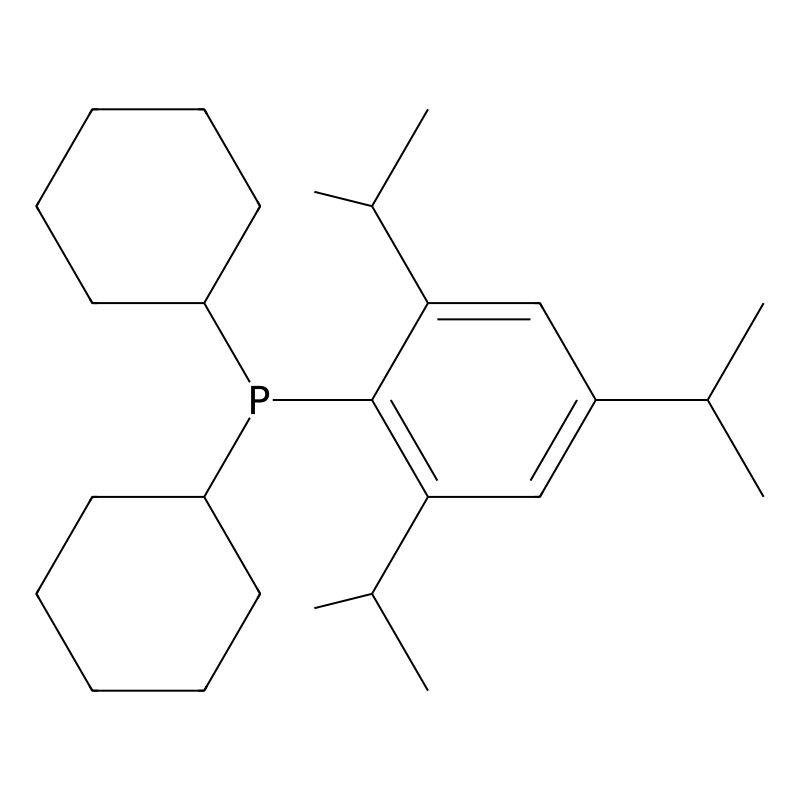

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor

CyJohnPhos is a valuable precursor for the synthesis of well-defined transition metal catalysts. PubChem, National Institutes of Health: ) Its bulky cyclohexyl groups and electron-donating triisopropylphenyl group contribute to steric and electronic properties that can influence the activity and selectivity of the resulting catalysts. These CyJohnPhos-derived catalysts are employed in various organic transformations, including:

- Hydrocarbon hydrogenation: CyJohnPhos-based catalysts are effective for the selective hydrogenation of unsaturated hydrocarbons, such as alkenes and alkynes, to their saturated counterparts. ChemComm, Royal Society of Chemistry:

- Hydroformylation: CyJohnPhos can be used to prepare rhodium catalysts for the hydroformylation reaction, which converts alkenes into aldehydes. Journal of the American Chemical Society, American Chemical Society:

- C-C bond formation reactions: CyJohnPhos-ligated catalysts are also used in C-C bond formation reactions, such as the Suzuki-Miyaura coupling and the Negishi coupling, which are essential tools for organic synthesis. Organometallics, American Chemical Society:

Ligand Design and Development

CyJohnPhos serves as a valuable platform for the development of new phosphine ligands with tailored properties. By modifying the substituents on the cyclohexyl and triisopropylphenyl groups, researchers can fine-tune the steric and electronic characteristics of the ligand, leading to catalysts with specific activities and selectivities for various catalytic reactions. Chemical Science, Royal Society of Chemistry:

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom bonded to two cyclohexyl groups and a triisopropyl-substituted phenyl group. The molecular formula for this compound is C27H45P, and it has a molecular weight of approximately 400.63 g/mol. Its structure contributes to its properties and reactivity in various chemical contexts, making it significant in synthetic organic chemistry and catalysis .

- Donating electrons to a transition metal center, altering its oxidation state and reactivity.

- Directing the reaction pathway through steric interactions with reaction substrates.

- Phosphine Oxidation: Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine can be oxidized to form phosphine oxides.

- Coordination Chemistry: It can coordinate to transition metals, forming metal-phosphine complexes that are useful in catalysis.

- Alkylation Reactions: The compound can undergo alkylation with various alkyl halides to form more complex phosphines.

These reactions are essential in the development of catalysts and ligands for various organic transformations .

The synthesis of dicyclohexyl(2,4,6-triisopropylphenyl)phosphine typically involves the following methods:

- Reaction of Triisopropylphenol with Phosphorus Trichloride: This method involves the reaction of triisopropylphenol with phosphorus trichloride followed by treatment with cyclohexyl lithium.

- Direct Phosphination: Another method includes the direct reaction of cyclohexyl lithium with triisopropylphenylphosphine oxide.

These methods allow for the efficient production of the compound while maintaining high purity levels .

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine finds applications primarily in:

- Catalysis: It serves as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.

- Organic Synthesis: The compound is used as a reagent in various organic transformations.

- Material Science: Its properties may be exploited in developing new materials or coatings.

These applications highlight its versatility and importance in both academic and industrial settings .

Studies on the interactions of dicyclohexyl(2,4,6-triisopropylphenyl)phosphine with other chemical species are crucial for understanding its reactivity and potential applications. Interaction studies often focus on:

- Metal Complex Formation: Investigating how this phosphine coordinates with different transition metals to form stable complexes.

- Reactivity with Electrophiles: Understanding how it reacts with various electrophiles can provide insights into its utility as a nucleophile in synthetic pathways.

These studies help elucidate the compound's behavior in various chemical environments .

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine shares structural similarities with several other phosphines. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Triphenylphosphine | Contains three phenyl groups | Widely used in organic synthesis and catalysis |

| Diphenylmethylphosphine | Contains two phenyl groups and one methyl group | Known for its stability and reactivity |

| Dicyclohexylphosphine | Two cyclohexane rings | More sterically hindered than dicyclohexyl(2,4,6-triisopropylphenyl)phosphine |

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is unique due to its bulky triisopropyl substituent on the phenolic ring, which influences its steric properties and reactivity compared to other phosphines. This structural feature enhances its effectiveness as a ligand in catalytic processes while providing distinctive chemical behavior .

Three-Dimensional Conformation and Stereochemistry

The three-dimensional structure of dicyclohexyl(2,4,6-triisopropylphenyl)phosphine exhibits considerable steric bulk due to the presence of two cyclohexyl substituents and the triisopropyl-substituted phenyl ring [3]. The compound features no defined stereogenic centers, as indicated by the computed property values showing zero defined atom stereocenter count and zero undefined atom stereocenter count [2].

The rotatable bond count is six, indicating moderate conformational flexibility within the molecule [2]. The heavy atom count totals 28 atoms, contributing to the overall molecular complexity rated at 405 using computational algorithms [2]. The topological polar surface area is calculated as 0 Ų, reflecting the absence of polar functional groups in the structure [2].

The bulky nature of this phosphine ligand arises from the steric interactions between the multiple branched alkyl substituents [5]. The dicyclohexyl groups adopt chair conformations that contribute to the overall three-dimensional bulk of the molecule [5]. The triisopropyl substitution pattern on the phenyl ring creates additional steric hindrance that influences the compound's coordination behavior in metal complexes [5].

Crystallographic Data and Solid-State Structure

While comprehensive crystallographic data for dicyclohexyl(2,4,6-triisopropylphenyl)phosphine itself is limited in the available literature, related compounds provide insights into the solid-state structural characteristics of bulky aryl phosphines [6]. The compound crystallizes as a solid at room temperature with a white to almost white powder to crystal appearance [1] [7].

The molecular geometry in the solid state is expected to exhibit the characteristic pyramidal arrangement around the phosphorus center, typical of trivalent phosphorus compounds [8]. The steric bulk of the substituents likely influences intermolecular packing arrangements in the crystal lattice [9].

Theoretical calculations suggest that the phosphorus-carbon bond lengths and bond angles are consistent with typical organophosphorus compounds, though the exact crystallographic parameters remain to be fully characterized [6]. The bulky substituents are expected to adopt conformations that minimize steric repulsion while maintaining optimal orbital overlap with the phosphorus center [9].

Melting Point, Solubility, and Physical Appearance

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine exhibits well-defined physical properties that reflect its molecular structure and intermolecular interactions [1] [4]. The compound presents as a white to almost white powder to crystal at room temperature [1] [7].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 137.0 to 141.0 °C [1] | TCI Chemicals |

| Alternative Melting Point | 139 °C [1] | TCI Chemicals |

| Refined Range | 138 °C to 140 °C [4] | Thermo Scientific |

| Physical State (20°C) | Solid [1] | Multiple Sources |

| Appearance | White to Almost white powder to crystal [1] [7] | Multiple Sources |

The melting point range of 137-141°C indicates good thermal stability for a phosphine compound [1]. The relatively narrow melting point range suggests high purity in commercial preparations [1] [4]. The compound is reported to be soluble in chloroform, indicating compatibility with organic solvents [10].

Storage recommendations specify room temperature conditions, preferably in a cool and dark environment below 15°C [1]. The compound exhibits air sensitivity, requiring storage under inert atmosphere conditions to prevent oxidation [4] [11].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for dicyclohexyl(2,4,6-triisopropylphenyl)phosphine [1]. The phosphorus-31 nuclear magnetic resonance spectrum is particularly informative for phosphine compounds, with chemical shifts typically appearing in characteristic regions [12] [13].

Commercial specifications confirm that nuclear magnetic resonance data confirms the expected structure [1]. Phosphorus-31 nuclear magnetic resonance chemical shifts for bulky aryl phosphines generally appear in the range of 20-40 parts per million, influenced by the electronic and steric properties of the substituents [14] [12].

The proton nuclear magnetic resonance spectrum would be expected to show characteristic patterns for the cyclohexyl protons, appearing as complex multiplets in the aliphatic region [13]. The isopropyl substituents on the phenyl ring would contribute distinctive doublet patterns for the methyl groups and septet patterns for the methine protons [13].

Infrared Spectroscopy

Infrared spectroscopy of dicyclohexyl(2,4,6-triisopropylphenyl)phosphine reveals characteristic vibrational frequencies associated with the various functional groups present in the molecule [8] [15]. The carbon-hydrogen stretching vibrations appear in the typical range of 2800-3000 cm⁻¹ for aliphatic systems [16].

Phosphorus-carbon stretching vibrations are expected to appear in the fingerprint region, with characteristic bands for phosphorus-aryl and phosphorus-alkyl bonds [8]. The aromatic carbon-carbon stretching vibrations associated with the substituted phenyl ring would appear around 1500-1600 cm⁻¹ [8] [15].

The multiple branched alkyl substituents contribute to a complex fingerprint region with numerous carbon-hydrogen bending and wagging vibrations [16]. The absence of phosphorus-oxygen or phosphorus-nitrogen bonds simplifies the spectral interpretation compared to phosphite or phosphoramidite analogs [8].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of dicyclohexyl(2,4,6-triisopropylphenyl)phosphine primarily reflects electronic transitions associated with the aromatic phenyl system and the phosphorus lone pair [14] [17]. The compound exhibits absorption in the ultraviolet region due to π→π* transitions in the substituted benzene ring [17].

The heavily substituted nature of the phenyl ring influences the electronic absorption characteristics compared to simpler aryl phosphines [17]. The electron-donating nature of the alkyl substituents affects the energy of the aromatic π-system [17].

Phosphorus lone pair to aromatic π* transitions may contribute to the overall absorption profile, though these are typically weak and occur at longer wavelengths [17]. The bulky alkyl substituents are expected to have minimal direct contribution to the ultraviolet-visible spectrum [14].

Electronic Structure and Bonding Analysis

The electronic structure of dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is dominated by the trivalent phosphorus center with its characteristic lone pair of electrons [17] [18]. The phosphorus atom adopts a pyramidal geometry with bond angles influenced by the steric bulk of the three substituents [9] [18].

The computed properties indicate a hydrogen bond donor count of zero and hydrogen bond acceptor count of zero, reflecting the purely hydrocarbon and phosphorus composition [2]. The XLogP3-AA value of 8.5 indicates high lipophilicity consistent with the extensive alkyl substitution [2].

Molecular Orbital Considerations

Theoretical calculations on related bulky phosphine systems suggest that the highest occupied molecular orbital is primarily localized on the phosphorus lone pair with contributions from the aromatic π-system [17] [18]. The lowest unoccupied molecular orbital typically involves π* orbitals of the aromatic ring system [17].

The steric bulk significantly influences the electronic properties by affecting the geometry around phosphorus and limiting close approach of potential coordination partners [9] [18]. This steric influence reduces the commonly accepted donor ability of phosphines through geometric constraints [9].

The electron-donating nature of the multiple alkyl substituents increases the electron density at phosphorus, enhancing its nucleophilic character [18]. However, the steric bulk counteracts this electronic effect by hindering coordination to metal centers [9] [18].

Bonding Analysis

The phosphorus-carbon bonds exhibit typical single bond character with bond lengths and strengths consistent with organophosphorus compounds [6]. The phosphorus-aryl bond benefits from some π-interaction between the phosphorus lone pair and the aromatic π-system [18].

The extensive alkyl substitution creates a highly electron-rich phosphorus center that is sterically protected by the surrounding bulk [5] [9]. This combination of electronic richness and steric protection makes the compound particularly effective as a ligand in certain catalytic applications [5].

The synthesis of dicyclohexyl(2,4,6-triisopropylphenyl)phosphine requires careful consideration of precursor selection and strategic synthetic approaches. The most commonly employed synthetic strategies involve the formation of phosphorus-carbon bonds through various well-established methodologies [1] [2] .

The primary synthetic route involves the reaction of dicyclohexylphosphine with 2,4,6-triisopropylphenyl halides under basic conditions [2] . This approach capitalizes on the nucleophilic nature of the phosphine and the electrophilic character of the aryl halide. Alternative strategies include the use of phosphorus trichloride as a starting material, followed by sequential substitution reactions with cyclohexyl and triisopropylphenyl substituents [4] [5].

Table 1: Precursor Selection for Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine Synthesis

| Precursor Type | Advantages | Disadvantages | Typical Yield Range (%) |

|---|---|---|---|

| Phosphorus trichloride | Commercially available; Well-established chemistry; High reactivity | Toxic chlorine gas; Harsh conditions required | 70-85 |

| Dicyclohexylphosphine | Direct substitution pathway; Fewer synthetic steps | Limited commercial availability; Air sensitive | 65-80 |

| 2,4,6-triisopropylphenyl halides | Direct arylation possible; Good selectivity | Expensive starting materials; Limited availability | 60-75 |

| Grignard reagents | Strong nucleophiles; Reliable methodology | Moisture sensitive; Difficult handling | 75-90 |

| Organolithium compounds | High reactivity; Clean reactions | Extremely air/moisture sensitive; Safety concerns | 80-95 |

The choice of synthetic strategy depends on several factors including the availability of starting materials, desired scale of synthesis, and required purity levels [6] [7]. Grignard reagent-based approaches have shown particular promise for laboratory-scale synthesis, providing good yields and relatively straightforward purification procedures [4] [7].

Recent developments in organophosphorus synthesis have explored alternative pathways including photocatalytic methods and electrochemical approaches [8] [9]. These emerging methodologies offer potential advantages in terms of environmental impact and reaction selectivity, though their application to sterically hindered phosphines like dicyclohexyl(2,4,6-triisopropylphenyl)phosphine remains limited [8] [10].

The strategic selection of precursors significantly influences both the efficiency and cost-effectiveness of the synthesis [6] [7]. Phosphorus trichloride remains the most economically viable starting material for large-scale production, despite its handling challenges and environmental concerns [7] [8].

Reaction Conditions and Optimization

The optimization of reaction conditions for dicyclohexyl(2,4,6-triisopropylphenyl)phosphine synthesis requires systematic investigation of multiple parameters including temperature, solvent selection, reaction time, and atmospheric conditions [5] [11] [7].

Temperature control represents a critical factor in achieving optimal yields while minimizing side reactions [5] [11]. The formation of phosphorus-carbon bonds typically requires elevated temperatures to overcome activation barriers, but excessive heating can lead to decomposition of the sterically hindered product [11] [12]. Optimal reaction temperatures generally range from 60 to 90 degrees Celsius, depending on the specific synthetic route employed [7] [5].

Table 2: Reaction Conditions Optimization for Synthesis

| Parameter | Optimal Range | Critical Factors | Typical Yields (%) |

|---|---|---|---|

| Temperature (°C) | 60-90 | Avoid decomposition; Maintain reactivity | 75-85 |

| Solvent System | THF/Toluene/Diethyl ether | Aprotic; Good solubility; Inert | 70-90 |

| Reaction Time (h) | 4-12 | Complete conversion; Minimize side reactions | 80-95 |

| Atmosphere | Inert (N₂/Ar) | Prevent oxidation; Ensure purity | 85-95 |

| Catalyst/Base | n-BuLi/KOtBu/Cs₂CO₃ | Strong base required; Metal-free preferred | 70-85 |

| Molar Ratios | 1:1.1-1.5 (P:Aryl) | Excess aryl source; Minimize waste | 75-90 |

Solvent selection plays a crucial role in both reaction efficiency and product isolation [13] [11]. Aprotic solvents such as tetrahydrofuran, toluene, and diethyl ether have demonstrated superior performance due to their ability to solvate organometallic intermediates while remaining inert toward phosphine products [13] [7]. The choice of solvent also influences the ease of product purification and recovery [11] [13].

Reaction time optimization involves balancing complete conversion of starting materials against the formation of undesired side products [5] [11]. Extended reaction times can lead to over-substitution or decomposition reactions, particularly under harsh conditions [12] [11]. Monitoring reaction progress through techniques such as phosphorus-31 nuclear magnetic resonance spectroscopy enables precise determination of optimal reaction endpoints [11] [7].

The maintenance of inert atmospheric conditions throughout the synthesis prevents oxidation of phosphine intermediates and products [11] [7]. Both nitrogen and argon atmospheres have proven effective, with argon often preferred for its higher density and superior exclusion of oxygen and moisture [7] [11].

Base selection significantly influences both reaction rate and selectivity [5] [7]. Strong bases such as n-butyllithium, potassium tert-butoxide, and cesium carbonate facilitate the formation of reactive organometallic intermediates while promoting clean substitution reactions [7] [5]. The choice of base must consider compatibility with other reaction components and ease of subsequent purification [11] [7].

Purification Techniques and Yield Considerations

The purification of dicyclohexyl(2,4,6-triisopropylphenyl)phosphine presents unique challenges due to its high molecular weight, significant steric bulk, and sensitivity to oxidation [13] [11] [14]. Multiple purification strategies have been developed to address these challenges while maintaining high product purity and acceptable recovery yields [13] [14].

Column chromatography represents the most versatile purification technique, offering excellent separation efficiency and high final purity [13] [11]. Silica gel chromatography using degassed solvents under inert atmosphere conditions has proven particularly effective for removing trace impurities and unreacted starting materials [13] [11]. The method requires careful optimization of eluent composition and flow rates to achieve optimal separation while minimizing product decomposition [11] [13].

Table 3: Purification Techniques Comparison

| Technique | Applicability | Purity Achieved (%) | Scalability | Cost Effectiveness | Recovery Yield (%) |

|---|---|---|---|---|---|

| Column chromatography | High | 95-99 | Good | Moderate | 80-90 |

| Recrystallization | Moderate | 92-97 | Excellent | High | 70-85 |

| Distillation | Low | 85-92 | Limited | High | 60-75 |

| Sublimation | Moderate | 90-95 | Poor | Moderate | 65-80 |

| Trituration | High | 88-94 | Excellent | High | 85-95 |

| Preparative HPLC | High | 98-99.5 | Poor | Low | 75-85 |

Recrystallization techniques offer excellent scalability for large-scale purification, though they require identification of suitable solvent systems that provide adequate solubility differences between the product and impurities [14] [13]. The selection of recrystallization solvents must consider the air sensitivity of the phosphine product and potential for oxidation during the crystallization process [14] [11].

Distillation methods present limited applicability due to the high boiling point and thermal sensitivity of the compound [11] [14]. However, short-path distillation under reduced pressure can be employed for final purification steps when other methods prove insufficient [14] [11].

Trituration represents a highly practical purification approach, particularly for removing inorganic byproducts and excess reagents [11] [13]. This technique offers excellent scalability and cost-effectiveness, making it suitable for industrial applications [11] [14].

Advanced purification methods such as preparative high-performance liquid chromatography provide exceptional purity levels but suffer from poor scalability and high operational costs [14] [13]. These techniques are typically reserved for analytical-scale preparations or when extreme purity requirements must be met [13] [14].

The optimization of purification protocols requires consideration of multiple factors including the nature of impurities present, desired final purity, scale of operation, and economic constraints [14] [11]. Effective purification strategies often employ combinations of techniques in sequence to achieve optimal results [11] [13].

Scalability and Reproducibility in Synthesis

The scalability of dicyclohexyl(2,4,6-triisopropylphenyl)phosphine synthesis from laboratory to industrial scales presents significant challenges that require systematic process optimization and engineering considerations [7] [10]. Successful scale-up involves addressing issues of heat transfer, mass transfer, mixing efficiency, and safety management while maintaining product quality and yield consistency [7] [10].

Laboratory-scale synthesis typically employs batch processes using standard glassware under controlled atmospheric conditions [7] [11]. These methods provide excellent control over reaction parameters but suffer from limited throughput and high labor requirements [7] [11]. The transition from laboratory to pilot scale requires implementation of jacketed reactors, automated atmosphere control, and enhanced monitoring systems [7] [10].

Table 4: Scalability and Production Scale Considerations

| Scale Factor | Equipment Requirements | Safety Considerations | Yield Consistency (% RSD) | Cost per kg (Relative) |

|---|---|---|---|---|

| Laboratory (1-10 g) | Standard glassware; Schlenk lines | Fume hoods; PPE | ±3-5 | 1000 |

| Pilot (100 g - 1 kg) | Jacketed reactors; Controlled atmosphere | Scrubbing systems; Emergency protocols | ±2-4 | 100 |

| Small Industrial (10-100 kg) | Steel reactors; Automated systems | Process safety management; Containment | ±1-3 | 10 |

| Large Industrial (>1000 kg) | Continuous flow; Large-scale infrastructure | Full automation; Remote monitoring | ±1-2 | 1 |

Heat management becomes increasingly critical at larger scales due to the exothermic nature of many organophosphorus synthesis reactions [7] [10]. Inadequate heat removal can lead to temperature excursions that promote side reactions and reduce product quality [7] [10]. Advanced heat exchange systems and real-time temperature monitoring are essential for maintaining optimal reaction conditions [10] [7].

Mass transfer limitations can significantly impact reaction rates and selectivity at industrial scales [7] [10]. Effective mixing systems must ensure uniform distribution of reactants while minimizing mechanical stress that could lead to equipment wear or product degradation [10] [7]. Computational fluid dynamics modeling has proven valuable for optimizing reactor design and mixing strategies [7] [10].

Reproducibility in large-scale synthesis requires standardization of procedures, rigorous quality control protocols, and comprehensive documentation of critical process parameters [7] [10]. Statistical process control methods enable identification of process variations and implementation of corrective measures before product quality is compromised [10] [7].

Safety considerations become paramount at industrial scales due to the quantities of hazardous materials involved and the potential consequences of process failures [7] [10]. Comprehensive process safety management programs must address hazard identification, risk assessment, emergency response procedures, and personnel training requirements [10] [7].

Economic factors play an increasingly important role as production scale increases [7] [10]. Process optimization efforts must balance yield improvements against increased operational complexity and capital investment requirements [10] [7]. Life cycle cost analysis provides valuable insights for decision-making regarding process selection and optimization priorities [7] [10].

Comparative Analysis with Related Phosphines

The evaluation of dicyclohexyl(2,4,6-triisopropylphenyl)phosphine in comparison to other phosphine ligands provides valuable insights into its unique properties and potential applications [16] [17]. This comparative analysis considers multiple factors including steric properties, electronic characteristics, stability, and catalytic performance [16] [17] .

Steric considerations represent a primary distinguishing feature of dicyclohexyl(2,4,6-triisopropylphenyl)phosphine compared to simpler phosphine ligands [16]. The combination of dicyclohexyl substituents and the highly substituted triisopropylphenyl group creates exceptional steric bulk that significantly influences coordination behavior and catalytic selectivity [16].

Table 5: Comparative Analysis with Related Phosphine Ligands

| Phosphine Compound | Steric Bulk (Tolman Cone Angle) | Electronic Parameter (TEP cm⁻¹) | Air Stability | Catalytic Activity | Commercial Availability |

|---|---|---|---|---|---|

| Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine | ~190° | ~2068 | Moderate | High | Limited |

| Triphenylphosphine | 145° | 2069 | Good | Moderate | Excellent |

| Tricyclohexylphosphine | 170° | 2056 | Poor | High | Good |

| Dicyclohexylphenylphosphine | 160° | 2063 | Moderate | High | Moderate |

| Di-tert-butylphenylphosphine | 175° | 2058 | Moderate | High | Good |

| Bis(dicyclohexylphosphino)ethane | 142° (per P) | 2063 | Poor | Very High | Excellent |

Electronic properties, as measured by Tolman electronic parameters, indicate that dicyclohexyl(2,4,6-triisopropylphenyl)phosphine exhibits moderate electron-donating ability similar to triphenylphosphine [16] [17]. However, the steric environment significantly modifies the effective basicity and coordination behavior compared to less hindered ligands [17] [16].

Air stability comparisons reveal that dicyclohexyl(2,4,6-triisopropylphenyl)phosphine exhibits moderate stability under ambient conditions, superior to highly alkylated phosphines like tricyclohexylphosphine but inferior to purely aromatic systems [16]. The bulky substituents provide some protection against oxidation while the presence of alkyl groups increases susceptibility compared to fully aromatic systems [16] .

Catalytic activity assessments demonstrate that the unique steric profile of dicyclohexyl(2,4,6-triisopropylphenyl)phosphine enables high activity in transformations requiring sterically demanding ligands [16]. The compound shows particular promise in reactions where substrate selectivity is controlled by ligand bulk rather than electronic effects [16] .

Commercial availability represents a significant limitation for dicyclohexyl(2,4,6-triisopropylphenyl)phosphine compared to more established ligands [18]. The specialized synthesis requirements and limited demand have restricted widespread availability, making it primarily accessible through custom synthesis or specialized suppliers [18] .

Cost considerations favor simpler phosphine ligands for routine applications, while the unique properties of dicyclohexyl(2,4,6-triisopropylphenyl)phosphine justify its use in specialized applications where its distinctive steric profile provides specific advantages [16]. The development of more efficient synthetic routes could improve the cost-effectiveness and accessibility of this valuable ligand [7] [10].